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molecular formula C12H22O2<br>CH2=CCH3COOCH2C(CH2CH3)H(CH2)3CH3<br>C12H22O2 B1330389 2-Ethylhexyl methacrylate CAS No. 688-84-6

2-Ethylhexyl methacrylate

Cat. No. B1330389
M. Wt: 198.3 g/mol
InChI Key: WDQMWEYDKDCEHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446135B2

Procedure details

7 ml of THF and 16 ml of dimethylketene methyltrimethylsilylacetal as an initiator were mixed under an argon gas atmosphere, and stirred for 30 minutes. 0.64 g of tetrabutylammonium m-chlorobenzene catalyst dissolved in 1 ml of acetonitrile was added, and the mixture was stirred for 2 hours. 53.1 ml of trimethylsilyl methacrylate and 4.9 ml of 2-ethylhexyl methacrylate dissolved in 10 ml of THF were added in droplets. After performing the reaction for 2 hours, 9.8 ml of 2-ethylhexyl methacrylate dissolved in 5 ml of THF was added slowly. After performing the reaction for 3 hours, 7.6 g of 4-methoxybenzaldehyde were added to substitute the terminal end of the hydrophobic moiety. After stirring for 12 hours, 120 ml of methanol was added, heated to reflux for 6 hours, and then the solvent was removed under reduced pressures. The resulting solid was dried in a vacuum oven for 24 hours to obtain light yellow EHMA/MAA//EHMA-4-methoxylphenyl block copolymer powders.
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
53.1 mL
Type
reactant
Reaction Step Three
Quantity
4.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
9.8 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
7.6 g
Type
reactant
Reaction Step Five
Name
tetrabutylammonium m-chlorobenzene
Quantity
0.64 g
Type
catalyst
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C/C(/C)=[C:3](/[O:9]C)\[O:4][Si](C)(C)C.[C:12](O[Si](C)(C)C)(=[O:16])[C:13](C)=C.C(OCC(CC)CCCC)(=O)C(C)=C.C[O:37][C:38]1[CH:45]=[CH:44][C:41]([CH:42]=[O:43])=[CH:40][CH:39]=1>ClC1C=CC=CC=1.C([N+](CCCC)(CCCC)CCCC)CCC.C(#N)C.C1COCC1.CO>[CH3:13][CH2:12][O:16][C:39]1[CH:40]=[C:41]([CH:42]([OH:43])[C:3]([OH:4])=[O:9])[CH:44]=[CH:45][C:38]=1[OH:37] |f:4.5|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
C/C(=C(\O[Si](C)(C)C)/OC)/C
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
53.1 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O[Si](C)(C)C
Name
Quantity
4.9 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CCCC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
9.8 mL
Type
reactant
Smiles
C(C(=C)C)(=O)OCC(CCCC)CC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
7.6 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Six
Name
tetrabutylammonium m-chlorobenzene
Quantity
0.64 g
Type
catalyst
Smiles
ClC=1C=CC=CC1.C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
were added in droplets
CUSTOM
Type
CUSTOM
Details
the reaction for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
the reaction for 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
After stirring for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressures
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried in a vacuum oven for 24 hours
Duration
24 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CCOC1=C(C=CC(=C1)C(C(=O)O)O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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